2-(Chlorosulfonyl)benzoic acid

Vue d'ensemble

Description

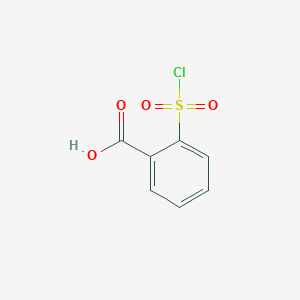

2-(Chlorosulfonyl)benzoic acid is an organic compound with the molecular formula C7H5ClO4S. It is a derivative of benzoic acid, where a chlorosulfonyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-(Chlorosulfonyl)benzoic acid can be synthesized through the sulfonation of 2-chlorobenzoic acid. The process involves the reaction of 2-chlorobenzoic acid with chlorosulfonic acid under controlled conditions. The reaction typically takes place at elevated temperatures to ensure complete sulfonation .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where 2-chlorobenzoic acid is treated with chlorosulfonic acid. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorosulfonyl group undergoes nucleophilic substitution with amines, alcohols, and thiols. Key reactions include:

Sulfonamide Formation

Reaction with primary or secondary amines yields sulfonamide derivatives, critical in pharmaceutical synthesis:

Conditions :

-

Solvent: Dichloromethane or THF

-

Temperature: 20–40°C

-

Catalysts: Triethylamine (base)

Example :

Reaction with methylamine produces 2-(methylsulfonamido)benzoic acid in 85% yield .

Hydrolysis Reactions

The chlorosulfonyl group hydrolyzes in aqueous media:

Acidic Hydrolysis

Conditions :

-

Dilute HCl (pH 1–3)

-

Temperature: 25–50°C

Outcome : Forms 2-sulfobenzoic acid, isolated in 78–94% purity .

Basic Hydrolysis

In alkaline conditions, hydrolysis produces sulfonate salts:

Reduction Reactions

The chlorosulfonyl group is reduced to sulfinic acid derivatives:

Sulfinate Salt Formation

Using sodium sulfite (Na₂SO₃) under basic conditions:

Conditions :

-

pH 7–9 (buffered with NaHCO₃)

-

Temperature: 40–50°C

Yield : 89% for 2-chloro-4-(methylsulfonyl)benzoic acid .

Chlorosulfonation and Sulfonyl Chloride Derivatives

Industrial methods involve chlorosulfonic acid (HSO₃Cl) for introducing sulfonyl groups:

Example Synthesis :

Conditions :

-

Temperature: 130–135°C

-

Catalyst: Sulfuric acid (0.08 mol ratio)

Yield : 70% for 2,4-dichloro-5-sulfonylbenzoic acid .

Continuous-Flow Diazotization

A high-throughput method for synthesizing methyl 2-(chlorosulfonyl)benzoate:

Process :

-

Diazotization of methyl 2-aminobenzoate with NaNO₂/HCl in a flow reactor.

-

Chlorosulfonylation in tandem tank reactor.

Advantages :

Comparative Reaction Efficiency

Mechanistic Insights

-

Electrophilic Reactivity : The chlorosulfonyl group acts as an electrophile, facilitating substitution at the ortho position due to steric and electronic effects.

-

Hydrolysis Pathways : Acidic conditions favor sulfonic acid formation, while basic conditions stabilize sulfonate salts .

This compound’s dual functionality enables applications in synthesizing agrochemicals, pharmaceuticals (e.g., sulfa drugs), and polymer intermediates .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Methods:

- Sulfonation Reaction: The primary method for synthesizing 2-(Chlorosulfonyl)benzoic acid involves the reaction of 2-chlorobenzoic acid with chlorosulfonic acid. This reaction typically occurs under controlled elevated temperatures to ensure complete sulfonation.

- Industrial Production: In large-scale production, sulfonation reactors are used where 2-chlorobenzoic acid is treated with chlorosulfonic acid, followed by cooling and purification processes to isolate the product.

Chemical Reactions:

- Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution, allowing for the formation of sulfonamide derivatives when reacted with amines.

- Hydrolysis: In the presence of water, this compound can hydrolyze to yield 2-sulfobenzoic acid and hydrochloric acid.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. Its ability to form sulfonamide derivatives has been leveraged in drug design, enhancing biological activity against specific targets .

Pharmaceutical Development

Recent studies have highlighted the compound's potential in developing antiviral agents. For example, derivatives of this compound demonstrated significant anti-Dengue virus activity in vitro, with IC50 values indicating effective inhibition of viral replication . This suggests its utility in creating therapeutic agents against viral infections.

Antimicrobial Activity

Research has shown that compounds derived from this compound exhibit antimicrobial properties. Specific derivatives have been tested against Mycobacterium tuberculosis and other bacterial pathogens, demonstrating varying degrees of efficacy (MIC values ranging from 6.25 to 100 μg/mL depending on the strain) . These findings indicate its potential application in developing new antimicrobial therapies.

Chemical Manufacturing

In industrial settings, this compound is utilized in the production of dyes and pigments due to its reactivity and ability to form complex organic molecules. Its role as a reagent in various chemical reactions makes it valuable for synthesizing other industrial chemicals.

Analytical Chemistry

The compound is also applied in analytical methods such as high-performance liquid chromatography (HPLC), where it aids in the separation and analysis of complex mixtures . This application is crucial for quality control in pharmaceutical manufacturing.

Case Study: Anti-Dengue Virus Activity

A study evaluated several derivatives of this compound for their effectiveness against Dengue virus serotype 2. The results indicated that certain modifications significantly enhanced antiviral activity while maintaining low cytotoxicity levels.

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | 22.4 ± 7.7 | <100 | >4.5 |

| Compound B | 42.8 ± 8.6 | <100 | >2.3 |

This table summarizes the antiviral efficacy of selected compounds derived from this compound, highlighting their potential for further development as therapeutic agents .

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of synthesized derivatives against various bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Mycobacterium tuberculosis | 6.25 - 12.5 |

| Staphylococcus aureus | 50 |

| Pseudomonas aeruginosa | 100 |

The varying MIC values demonstrate the compound's potential as an antimicrobial agent, especially against resistant strains .

Mécanisme D'action

The mechanism of action of 2-(Chlorosulfonyl)benzoic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives, which can interact with biological targets and pathways .

Comparaison Avec Des Composés Similaires

- 4-(Chlorosulfonyl)benzoic Acid

- 3-(Chlorosulfonyl)benzoic Acid

- 4-(Fluorosulfonyl)benzoic Acid

Comparison: 2-(Chlorosulfonyl)benzoic acid is unique due to the position of the chlorosulfonyl group on the benzene ring. This positional difference can influence the reactivity and the types of derivatives formed. For example, 4-(Chlorosulfonyl)benzoic acid has the chlorosulfonyl group at the para position, which can lead to different reactivity patterns compared to the ortho position in this compound .

Activité Biologique

2-(Chlorosulfonyl)benzoic acid is a sulfonyl-substituted benzoic acid derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This compound is characterized by the presence of a chlorosulfonyl group, which may contribute to its unique biological activities.

- Chemical Formula : CHClOS

- Molecular Weight : 208.63 g/mol

- CAS Number : 14474464

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests a possible application in treating inflammatory diseases.

Cytotoxicity and Anticancer Activity

Recent investigations have explored the cytotoxic effects of this compound on cancer cell lines. The compound has shown promising results in inducing apoptosis in certain cancer cells, indicating its potential as an anticancer agent. The IC50 values observed in these studies suggest that it can effectively reduce cell viability at relatively low concentrations.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. For example, it has been found to inhibit protein tyrosine phosphatases (PTPs), which play a critical role in regulating cellular signaling pathways. This inhibition can enhance insulin signaling, making it relevant for diabetes research.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the effects of this compound on colorectal cancer cells, researchers reported significant reductions in cell proliferation and increased rates of apoptosis. The study utilized various concentrations of the compound, revealing an IC50 value indicative of its potency against these cancer cells. Further investigations are warranted to explore the underlying mechanisms and potential clinical applications.

In Silico Studies

Computational studies have suggested that this compound may interact with key molecular targets involved in cancer progression and inflammation. Molecular docking simulations indicate strong binding affinities to specific proteins associated with these pathways, supporting experimental findings regarding its biological activity.

Propriétés

IUPAC Name |

2-chlorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWICZHXYMHBDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560745 | |

| Record name | 2-(Chlorosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63914-81-8 | |

| Record name | 2-(Chlorosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.